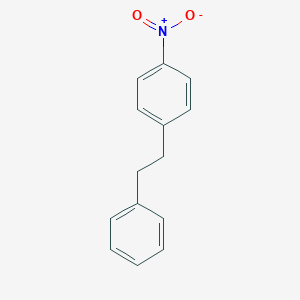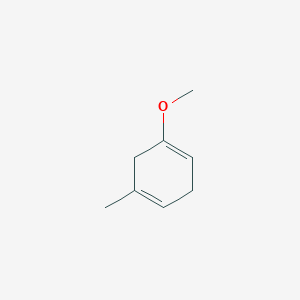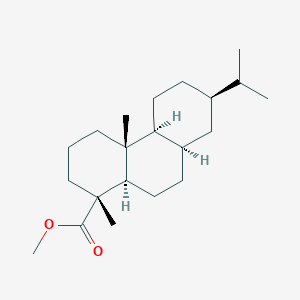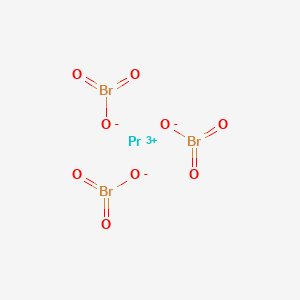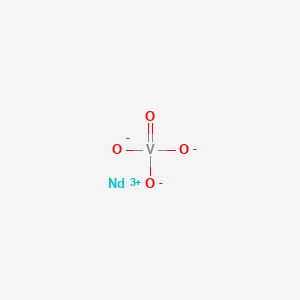
Neodymium orthovanadate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium orthovanadate (NdVO4) is a crystal material that has been widely studied due to its unique properties and potential applications in various fields. It is a rare earth compound that is composed of neodymium, vanadium, and oxygen atoms. NdVO4 has attracted significant attention in the scientific community due to its optical, magnetic, and catalytic properties.
Wirkmechanismus
The mechanism of action of Neodymium orthovanadate is still under investigation. However, it is believed that Neodymium orthovanadate interacts with biological molecules, such as proteins and DNA, through electrostatic and hydrophobic interactions. Neodymium orthovanadate can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Biochemische Und Physiologische Effekte
Neodymium orthovanadate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Neodymium orthovanadate can induce cell death in cancer cells and inhibit the growth of bacteria and fungi. Neodymium orthovanadate has also been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have suggested that Neodymium orthovanadate can reduce inflammation and improve tissue regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Neodymium orthovanadate in lab experiments is its unique properties, such as its high thermal conductivity and excellent optical properties. Neodymium orthovanadate is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using Neodymium orthovanadate is its potential toxicity, which requires careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the research on Neodymium orthovanadate. One area of research is the development of new synthesis methods that can produce Neodymium orthovanadate with improved properties and reduced toxicity. Another area of research is the investigation of the potential applications of Neodymium orthovanadate in biomedicine, such as drug delivery and cancer therapy. Furthermore, the use of Neodymium orthovanadate in energy storage and conversion devices, such as batteries and solar cells, is also an area of active research.
Synthesemethoden
Neodymium orthovanadate can be synthesized using various methods, including solid-state reaction, hydrothermal synthesis, sol-gel method, and co-precipitation method. The most commonly used method for synthesizing Neodymium orthovanadate is the solid-state reaction method. This method involves mixing neodymium oxide (Nd2O3) and vanadium oxide (V2O5) in a molar ratio of 1:1 and heating the mixture at high temperatures (1000-1200°C) in an oxygen atmosphere for several hours. The resulting product is then cooled and ground into a fine powder.
Wissenschaftliche Forschungsanwendungen
Neodymium orthovanadate has been extensively studied in various scientific fields, including materials science, catalysis, optics, and biomedicine. In materials science, Neodymium orthovanadate has been used as a catalyst for various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In optics, Neodymium orthovanadate has been used as a laser crystal due to its high thermal conductivity and excellent optical properties. In biomedicine, Neodymium orthovanadate has been investigated for its potential applications in drug delivery, imaging, and cancer therapy.
Eigenschaften
CAS-Nummer |
13721-46-5 |
|---|---|
Produktname |
Neodymium orthovanadate |
Molekularformel |
NdO4V |
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
neodymium(3+);trioxido(oxo)vanadium |
InChI |
InChI=1S/Nd.4O.V/q+3;;3*-1; |
InChI-Schlüssel |
SEEUVPGHIZOZOF-UHFFFAOYSA-N |
SMILES |
[O-][V](=O)([O-])[O-].[Nd+3] |
Kanonische SMILES |
[O-][V](=O)([O-])[O-].[Nd+3] |
Andere CAS-Nummern |
13721-46-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



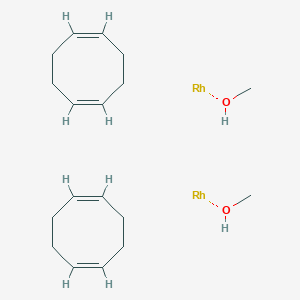
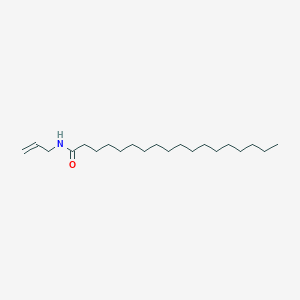
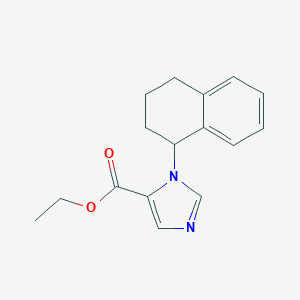
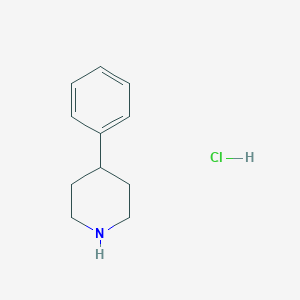
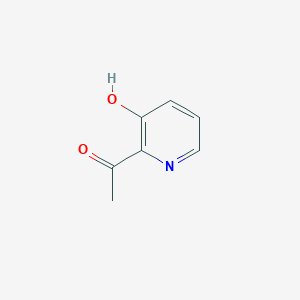
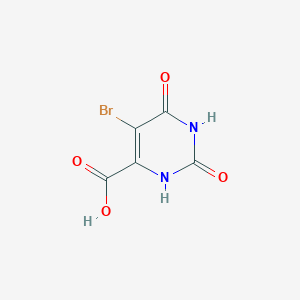
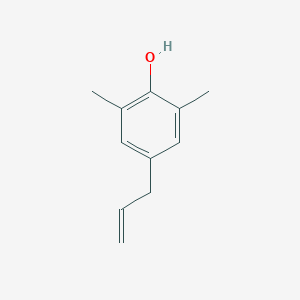
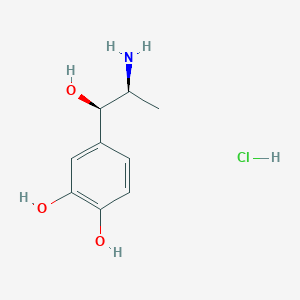
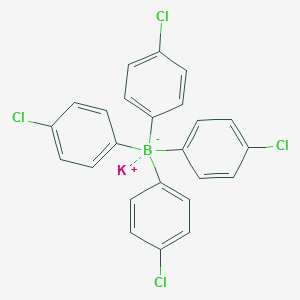
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
